![molecular formula C11H13ClF3O4P B13698698 Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with chlorine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate aryl halide under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-chloro-4-(trifluoromethoxy)phenyl halide in the presence of a palladium catalyst and a base . This reaction can be carried out under microwave irradiation to achieve high yields in a short time.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of microwave-assisted synthesis can also be adapted for industrial purposes to reduce reaction times and improve overall yield.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate group can be oxidized or reduced under specific conditions, leading to different oxidation states of phosphorus.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with various aryl or vinyl halides to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the phosphite.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products
The major products formed from these reactions include substituted phosphonates, where the chlorine atom is replaced by other functional groups, or new aryl phosphonates formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Agricultural Chemistry: Explored for its role in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phosphonate group can form strong bonds with metals, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Triflumuron: An insecticide with a similar trifluoromethoxyphenyl structure.
Phosphoramidates: Compounds with similar phosphorus-containing functional groups.
Uniqueness
Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate is unique due to the combination of its phosphonate group and the trifluoromethoxy substituent, which together confer distinct reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C11H13ClF3O4P |
|---|---|
Peso molecular |
332.64 g/mol |
Nombre IUPAC |
2-chloro-1-diethoxyphosphoryl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13ClF3O4P/c1-3-17-20(16,18-4-2)10-6-5-8(7-9(10)12)19-11(13,14)15/h5-7H,3-4H2,1-2H3 |
Clave InChI |
OHMWQLMHRQNHEL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C=C(C=C1)OC(F)(F)F)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13698620.png)

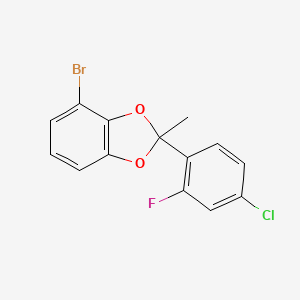
![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

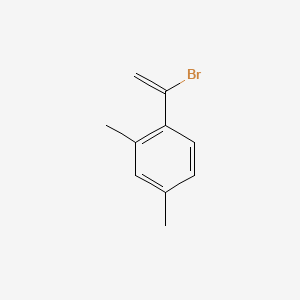
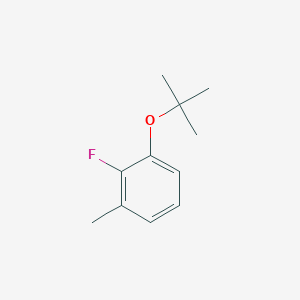
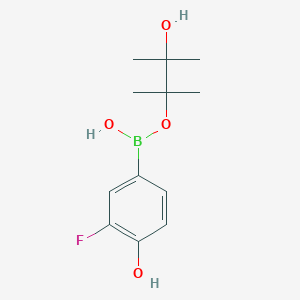

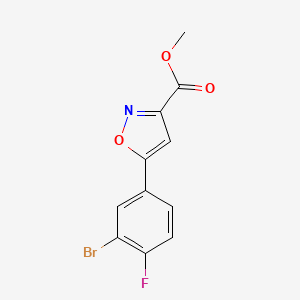
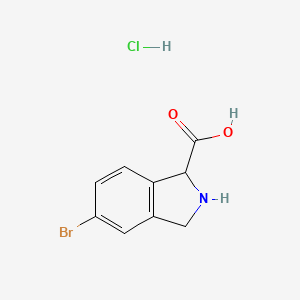
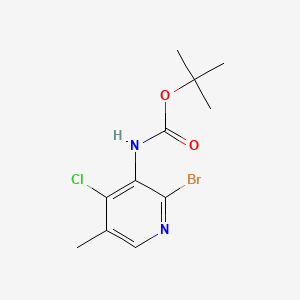
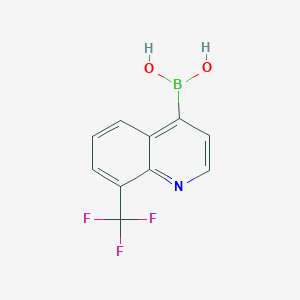
![7-Chloro-2-[4-(3-methoxyazetidin-1-yl)cyclohexyl]-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13698688.png)
